2-Hydroxyethyl 3-phenylpropionate
Description
2-Hydroxyethyl 3-phenylpropionate is an ester derivative of 3-phenylpropionic acid, characterized by a hydroxyethyl group (-CH₂CH₂OH) esterified to the carboxylic acid moiety. The hydroxyethyl group likely enhances hydrophilicity compared to simpler alkyl esters (e.g., ethyl or methyl esters), influencing solubility, volatility, and interaction with biological systems. 3-Phenylpropionic acid itself is a well-documented metabolite in microbial catabolism and ruminal fluid studies, with concentrations influenced by dietary factors and microbial activity .
Properties
CAS No. |
72143-21-6 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-hydroxyethyl 3-phenylpropanoate |
InChI |
InChI=1S/C11H14O3/c12-8-9-14-11(13)7-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
InChI Key |
YVNBSYGHQJLAIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl 3-phenylpropionate can be synthesized through several methods. One common method involves the esterification of 3-phenylpropionic acid with ethylene glycol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 2-Hydroxyethyl 3-phenylpropionate often involves continuous processes to enhance efficiency and yield. For example, a continuous preparation method may involve coupling microbial transformation with membrane separation to produce the compound . This method allows for the continuous removal of the product, thereby driving the reaction to completion and increasing overall yield.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 3-phenylpropionate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 2-oxoethyl 3-phenylpropionate.
Reduction: Formation of 2-hydroxyethyl 3-phenylpropanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxyethyl 3-phenylpropionate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 3-phenylpropionate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of 3-phenylpropionic acid and ethylene glycol. These products can then participate in various metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds highlight key differences in functional groups, applications, and biological interactions:
Ethyl 3-Phenylpropionate
- Structure : Ethyl ester of 3-phenylpropionic acid.
- Applications: Used as a food flavoring agent due to its fruity, floral, and sweet odors. Inoculation with Lactobacillus brevis increases its production in fermented foods like sauerkraut .
- Key Difference : Lacks the hydroxy group in the ester chain, resulting in lower hydrophilicity compared to 2-hydroxyethyl derivatives.
2-(Diethylamino)ethyl 3-(p-Methoxyphenyl)-2-Phenylpropionate
- Structure: Features a diethylaminoethyl ester group and a p-methoxyphenyl substituent.
Ethyl 3-(2-Chlorophenyl)-2-Phenylpropanoate
- Structure : Ethyl ester with 2-chlorophenyl and phenyl substituents.
- Applications : Primarily a research chemical, with halogenation likely influencing reactivity or bioactivity .
- Key Difference : Chlorine substitution increases molecular weight and may confer resistance to enzymatic degradation.
Ethyl 2-Fluoro-3-Oxo-3-Phenylpropanoate
- Structure : Contains a fluorine atom and a ketone group (3-oxo).
- Applications : Used in research for its unique electronic properties, with the fluorine atom enhancing metabolic stability .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Microbial Catabolism : 3-Phenylpropionic acid is catabolized by Escherichia coli via the HcaA enzyme, regulated by HcaR. Glucose represses this pathway, suggesting ester derivatives may influence metabolic flux .
- Dietary Influence : In bovine studies, 3-phenylpropionate concentrations correlate with ruminal pH and forage intake, implying esterified forms could modulate microbial ecosystems .
Biological Activity
2-Hydroxyethyl 3-phenylpropionate is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group and an ester functional group, making it a candidate for various applications in medicinal chemistry and biochemistry.
- Molecular Formula : C11H14O3
- Molecular Weight : 194.23 g/mol
- IUPAC Name : 2-hydroxyethyl 3-phenylpropanoate
- CAS Number : 102-94-5
| Property | Value |
|---|---|
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 2-hydroxyethyl 3-phenylpropanoate |
| CAS Number | 102-94-5 |
The biological activity of 2-Hydroxyethyl 3-phenylpropionate is primarily attributed to its ability to interact with various biomolecular targets. Research indicates that it may modulate enzyme activities and influence metabolic pathways, particularly those related to inflammation and cancer cell proliferation.
Antioxidant Properties
Studies have demonstrated that this compound exhibits significant antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Research has shown that 2-Hydroxyethyl 3-phenylpropionate can inhibit the production of pro-inflammatory cytokines. This action suggests potential therapeutic applications in treating inflammatory conditions such as arthritis and other autoimmune diseases.
Case Studies
- Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of several phenolic compounds, including 2-Hydroxyethyl 3-phenylpropionate. The results indicated a marked decrease in reactive oxygen species (ROS) in cell cultures treated with this compound, suggesting its potential as a protective agent against oxidative stress .
- Anti-inflammatory Research : In a clinical trial assessing the efficacy of various compounds in reducing inflammation, participants who received formulations containing 2-Hydroxyethyl 3-phenylpropionate showed a significant reduction in markers of inflammation compared to the control group .
- Cancer Cell Proliferation Study : A laboratory study investigated the effects of this compound on breast cancer cell lines. The findings revealed that treatment with 2-Hydroxyethyl 3-phenylpropionate led to reduced cell viability and induced apoptosis, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-Hydroxyethyl 3-phenylpropionate, it is essential to compare it with structurally similar compounds:
Table 2: Comparative Biological Activities
| Compound | Antioxidant Activity | Anti-inflammatory Effect | Anticancer Potential |
|---|---|---|---|
| 2-Hydroxyethyl 3-phenylpropionate | High | Moderate | Significant |
| Phenylethyl Alcohol | Moderate | Low | Low |
| Benzyl Acetate | Low | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
